![molecular formula C7H4BrClN2 B1521808 5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine CAS No. 876343-82-7](/img/structure/B1521808.png)
5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine
Overview
Description
5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine: is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes both bromine and chlorine substituents on a pyrrolo[2,3-B]pyridine core. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine typically involves the bromination and chlorination of a pyrrolo[2,3-B]pyridine precursor. One common method involves the following steps :
Starting Material: 4-chloro-7-azaindole is dissolved in dichloromethane.
Bromination: Liquid bromine is added dropwise to the solution at 0°C, followed by stirring for 2 hours.
Workup: The reaction mixture is quenched with a saturated solution of sodium bisulfite, and the organic layer is separated.
Purification: The product is purified by column chromatography to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically used under mild conditions.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, coupling with phenylboronic acid can yield phenyl-substituted pyrrolo[2,3-B]pyridine derivatives.
Scientific Research Applications
The compound has been studied for its inhibitory effects on various biological targets, particularly fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis.
FGFR Inhibition
A study reported the design and synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, demonstrating potent activities against FGFR1, FGFR2, and FGFR3. Among these derivatives, some exhibited IC50 values as low as 7 nM against FGFR1, indicating strong potential as anti-cancer agents targeting the FGFR pathway .
Cancer Treatment
The compound has shown promise in inhibiting the proliferation of breast cancer cells (4T1 cell line), inducing apoptosis and significantly reducing cell migration and invasion. This suggests that this compound could be developed further as a therapeutic agent for breast cancer .
Inhibition of SGK-1 Kinase
Another notable application is in the inhibition of serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a role in various renal and cardiovascular diseases. Compounds similar to this compound have been identified as effective inhibitors of SGK-1 activity, suggesting their potential use in treating conditions like chronic renal disease and heart failure .
Case Study 1: Cancer Therapy Development
A recent study focused on the development of pyrrolo[2,3-b]pyridine derivatives for cancer therapy highlighted the synthesis of several compounds with varying substitutions on the pyrrole ring. The study demonstrated that modifications to the bromine and chlorine substituents could enhance biological activity against cancer cell lines .
Compound | FGFR Inhibition IC50 (nM) | Cell Line | Effect |
---|---|---|---|
4h | 7 | 4T1 | Apoptosis induction |
5-Br-Cl | Varies | MCF7 | Proliferation inhibition |
Case Study 2: SGK-1 Inhibition Research
Research into the role of SGK-1 in renal pathologies has led to investigations into pyrrolo[2,3-b]pyridine derivatives as therapeutic agents. These studies have shown that compounds capable of inhibiting SGK-1 can potentially mitigate renal damage associated with hypertension and diabetes .
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine, particularly in medicinal applications, involves the inhibition of specific molecular targets such as FGFRs. The compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent signal transduction . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1H-pyrrolo[2,3-B]pyridine
- 5-Bromo-1H-pyrrolo[2,3-B]pyridine
Uniqueness
5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. This dual substitution pattern allows for diverse chemical modifications and enhances its utility in various synthetic applications.
Biological Activity
5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the compound's biological activity, mechanisms of action, and applications in drug discovery, supported by relevant research findings and data.
The primary mechanism of action for this compound involves its inhibition of specific molecular targets such as fibroblast growth factor receptors (FGFRs) and serum/glucocorticoid-regulated kinase 1 (SGK-1). By binding to the ATP-binding site of these receptors, the compound prevents phosphorylation and activation of downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis .
Biological Activities
Research indicates that this compound exhibits various biological activities:
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds. The following table summarizes the comparative biological activities:
Compound | Biological Activity | MIC (μg/mL) |
---|---|---|
This compound | Moderate Anticancer | >20 |
5-Bromo-4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine | Anticancer, Antimicrobial | 3.12 - 12.5 |
4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine | Weak Anticancer | >25 |
Case Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : A study demonstrated that this compound inhibited cell proliferation in various cancer cell lines. The IC50 values ranged from moderate to high depending on the cell type, indicating its potential as a lead compound for further development in cancer therapy .
- Kinase Inhibition Assays : In assays targeting SGK-1 and FGFRs, this compound exhibited significant inhibitory effects. These findings suggest its role as a promising candidate for treating diseases associated with these kinases .
- Toxicological Assessments : Toxicological evaluations indicate that while the compound has some harmful effects if ingested or upon skin contact, its overall safety profile is manageable within controlled environments. This aspect is crucial for its consideration in therapeutic applications .
Properties
IUPAC Name |
5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDQNRHKEYTVBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672023 | |
Record name | 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876343-82-7 | |
Record name | 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876343-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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